Cas no 1552919-76-2 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)-)

1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)- 化学的及び物理的性質
名前と識別子
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- 1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)-
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- インチ: 1S/C9H14N4O/c10-8-11-7(12-9(14)13-8)5-6-3-1-2-4-6/h6H,1-5H2,(H3,10,11,12,13,14)
- InChIKey: RUCJAOBBHDOJIO-UHFFFAOYSA-N
- ほほえんだ: N1C(N)=NC(CC2CCCC2)=NC1=O
1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-646631-2.5g |
4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |
1552919-76-2 | 2.5g |
$2379.0 | 2023-05-27 | ||
Enamine | EN300-646631-0.05g |
4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |
1552919-76-2 | 0.05g |
$1020.0 | 2023-05-27 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062427-1g |
4-Amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |
1552919-76-2 | 95% | 1g |
¥5971.0 | 2023-04-10 | |
Enamine | EN300-646631-1.0g |
4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |
1552919-76-2 | 1g |
$1214.0 | 2023-05-27 | ||
Enamine | EN300-646631-0.1g |
4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |
1552919-76-2 | 0.1g |
$1068.0 | 2023-05-27 | ||
Enamine | EN300-646631-0.25g |
4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |
1552919-76-2 | 0.25g |
$1117.0 | 2023-05-27 | ||
Enamine | EN300-646631-5.0g |
4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |
1552919-76-2 | 5g |
$3520.0 | 2023-05-27 | ||
Enamine | EN300-646631-10.0g |
4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |
1552919-76-2 | 10g |
$5221.0 | 2023-05-27 | ||
Enamine | EN300-646631-0.5g |
4-amino-6-(cyclopentylmethyl)-2,5-dihydro-1,3,5-triazin-2-one |
1552919-76-2 | 0.5g |
$1165.0 | 2023-05-27 |
1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)- 関連文献
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl)-に関する追加情報
1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl) (CAS No. 1552919-76-2)
The compound 1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl) (CAS No. 1552919-76-2) is a heterocyclic organic compound with a triazine ring system. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The molecule consists of a triazine ring with an amino group at position 6 and a cyclopentylmethyl substituent at position 4. These substituents contribute to the compound's stability and reactivity, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the importance of triazine derivatives in drug discovery. The amino group at position 6 of this compound provides a site for further functionalization, enabling the creation of bioactive molecules with potential therapeutic applications. For instance, researchers have explored the use of this compound as a precursor for developing inhibitors of key enzymes involved in metabolic pathways. The cyclopentylmethyl group at position 4 adds bulk to the molecule, potentially enhancing its pharmacokinetic properties such as bioavailability and half-life.
The synthesis of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl) involves a multi-step process that typically begins with the preparation of the triazine ring system. This is followed by selective substitution reactions to introduce the amino and cyclopentylmethyl groups. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the compound and confirm its structure.
In terms of applications, this compound has shown promise in the development of agrochemicals. Its ability to inhibit specific plant pathogens has been demonstrated in laboratory studies. Furthermore, the compound's stability under various environmental conditions makes it a suitable candidate for use in agricultural formulations. Researchers are also investigating its potential as a building block for advanced materials such as polymers and coatings.
The triazine ring system is known for its versatility in organic synthesis. By modifying the substituents on the ring, chemists can tailor the physical and chemical properties of the compound to suit specific applications. For example, replacing the cyclopentylmethyl group with other alkyl chains could lead to compounds with different solubility profiles or reactivity patterns.
From an environmental perspective, understanding the degradation pathways of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl) is crucial for assessing its impact on ecosystems. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation mechanisms. This information is vital for ensuring that its use does not pose risks to aquatic or terrestrial environments.
In conclusion, 1,3,5-Triazin-2(1H)-one, 6-amino-4-(cyclopentylmethyl) (CAS No. 1552919-76-2) is a versatile compound with significant potential in multiple industries. Its unique structure allows for diverse applications ranging from drug discovery to agrochemical development. As research continues to uncover new insights into its properties and uses
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